Me Pbdqc
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Overview
Description
Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes both quinoline and benzoquinoline moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated compounds.
Scientific Research Applications
Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a single fused ring system, used in various chemical and pharmaceutical applications.
Benzoquinoline: Similar to quinoline but with an additional benzene ring, offering different chemical properties and reactivity.
Phenylquinoline: Contains a phenyl group attached to the quinoline ring, providing unique chemical characteristics.
Uniqueness
Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate stands out due to its complex fused ring system and the presence of multiple functional groups
Properties
CAS No. |
116047-40-6 |
---|---|
Molecular Formula |
C28H18N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 13-phenyl-5,21-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-2-carboxylate |
InChI |
InChI=1S/C28H18N2O2/c1-32-28(31)25-23-20(13-11-18-9-5-15-29-26(18)23)22(17-7-3-2-4-8-17)21-14-12-19-10-6-16-30-27(19)24(21)25/h2-16H,1H3 |
InChI Key |
ZEUQNOFZYPTLOH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
Canonical SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
116047-40-6 | |
Synonyms |
Me PBDQC methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
Origin of Product |
United States |
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